![molecular formula C22H22BrN3O5 B1667655 N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide CAS No. 211364-06-6](/img/structure/B1667655.png)
N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide
Descripción general
Descripción
AT-130 is a HBV virus inhibitor. AT-130 has improved potency of IC50 of 0.13 μM and reduced toxicity in the HepAD38 cell line. AT-130 blocks HBV replication at the level of viral RNA packaging. AT-130 could be a potential alternative agent for HCV treatment.
Aplicaciones Científicas De Investigación
Hepatitis B Virus (HBV) Replication Inhibitor
AT-130 is a potent hepatitis B virus (HBV) replication non-nucleoside inhibitor . It inhibits the viral DNA synthesis with an EC50 of 0.13 μM . AT-130 inhibits both wild type and mutant HBVs .
Anti-HBV Activity in Hepatoma Cells
AT-130 has demonstrated anti-HBV activity in hepatoma cells . It causes dose-dependent inhibition of wild type HBV replication in HepG2 cells transduced with HBV baculovirus .
Non-Toxic to HepG2 or Huh-7 Cells
AT-130 has been found to be non-toxic to either HepG2 or Huh-7 cells at concentrations of up to 250 μM .
No Effect on Viral DNA Polymerase Activity or Core Protein Translation
AT-130 does not inhibit HBV DNA synthesis by blocking the HBV endogenous DNA polymerase reaction directly in Huh 7 or HepG2 cells . It has no effect on viral DNA polymerase activity or core protein translation .
No Effect on Total HBV RNA Production
AT-130 has no effect on total HBV RNA production but does reduce encapsidated RNA . It does not affect core protein or nucleocapsid production and the activity of the protein expression vector .
Fluorescent Probe Applications
Fluorescent probes are powerful tools with vast potential for application in chemical biology . While there is no direct mention of AT-130 being used as a fluorescent probe, its specific characteristics could potentially make it suitable for such applications .
Mecanismo De Acción
Target of Action
AT-130 primarily targets the replication process of the Hepatitis B Virus (HBV). It inhibits both wild-type and mutant strains of HBV
Mode of Action
AT-130 inhibits the synthesis of viral DNA, a crucial step in the replication of HBV .
Biochemical Pathways
AT-130 affects the biochemical pathway responsible for the replication of HBV. By inhibiting viral DNA synthesis, it disrupts the replication process, thereby reducing the number of new virus particles produced . The downstream effects of this disruption are a decrease in viral load and potentially a reduction in the severity of the disease.
Pharmacokinetics
It’s known that at-130 exhibits dose-dependent inhibition of hbv replication in hepg2 cells , suggesting that it is effectively absorbed and distributed within these cells
Result of Action
The primary result of AT-130’s action is the inhibition of HBV replication. This is evidenced by a reduction in encapsidated HBV DNA . The molecular and cellular effects of this action would likely include a decrease in viral load within infected cells and potentially a reduction in the severity of the disease.
Propiedades
IUPAC Name |
N-[(E)-1-bromo-1-(2-methoxyphenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O5/c1-31-18-8-4-3-7-17(18)19(23)20(22(28)25-13-5-2-6-14-25)24-21(27)15-9-11-16(12-10-15)26(29)30/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,24,27)/b20-19+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIUTYABZMBBME-FMQUCBEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=C(C(=O)N2CCCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C(=C(/C(=O)N2CCCCC2)\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])/Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.